molecular formula C12H9NS B14312702 4-[(Thiophen-2-yl)ethynyl]aniline CAS No. 113744-46-0

4-[(Thiophen-2-yl)ethynyl]aniline

Cat. No.: B14312702
CAS No.: 113744-46-0
M. Wt: 199.27 g/mol
InChI Key: VXQYZSDNFQGYPI-UHFFFAOYSA-N
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Description

4-[(Thiophen-2-yl)ethynyl]aniline is a high-purity synthetic building block designed for advanced research applications, particularly in organic electronics and medicinal chemistry. This compound features a rigid, linear arylacetylene core structure, where an electron-rich aniline group is conjugated through an ethynyl linker to a thiophene heterocycle. This molecular architecture is highly valued in the development of novel π-conjugated systems for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . The primary amine group serves as a handle for further functionalization, allowing researchers to incorporate this photophysically active unit into larger polymers, molecular frameworks, or to conjugate it with biological molecules. In medicinal chemistry, the thiophene ring is a privileged pharmacophore found in numerous bioactive molecules and U.S. FDA-approved drugs, with documented activities spanning anti-inflammatory, anticancer, antimicrobial, and anticonvulsant domains . Compounds with stilbene-like structures, which share similarities with the extended conjugation in this molecule, are investigated as fluorescent probes and dyes due to their favorable photophysical properties and have shown potential as core structures in the synthesis of molecules with biological activity, such as cholinesterase inhibitors . The ethynyl linkage provides stability and maintains planarity, which is crucial for electronic applications and for interacting with biological targets. This reagent is offered For Research Use Only and is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult safety data sheets and implement appropriate handling procedures prior to use.

Properties

CAS No.

113744-46-0

Molecular Formula

C12H9NS

Molecular Weight

199.27 g/mol

IUPAC Name

4-(2-thiophen-2-ylethynyl)aniline

InChI

InChI=1S/C12H9NS/c13-11-6-3-10(4-7-11)5-8-12-2-1-9-14-12/h1-4,6-7,9H,13H2

InChI Key

VXQYZSDNFQGYPI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C#CC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Route A: Coupling of 2-Bromothiophene with 4-Ethynylaniline

Procedure :

  • Reagents : 2-Bromothiophene, 4-ethynylaniline, PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%), triethylamine (Et₃N).
  • Conditions : 100°C, 2 hours under inert atmosphere.
  • Yield : ~50% (analogous to pyridine-based systems).

Mechanistic Insight :

  • Oxidative addition of Pd⁰ to 2-bromothiophene forms a Pd(II) intermediate.
  • Transmetallation with Cu-acetylide (from 4-ethynylaniline and CuI) facilitates C–C bond formation.

Challenges :

  • 4-Ethynylaniline’s instability necessitates in situ generation or protection of the aniline group.

Route B: Coupling of 4-Iodoaniline with 2-Ethynylthiophene

Procedure :

  • Reagents : 4-Iodoaniline, 2-ethynylthiophene, PdCl₂(PPh₃)₂ (0.4–3 mol%), CuI (6–15 mol%), Et₃N or Cs₂CO₃.
  • Conditions : 60–100°C, 4–24 hours in DMF or DCM.
  • Yield : 60–74% (based on analogous cyclocarbonylative couplings).

Advantages :

  • Avoids handling unstable 4-ethynylaniline.
  • Compatible with aqueous conditions (e.g., H₂O/EtOH).

Alternative Synthetic Strategies

Protection-Deprotection Approach

For substrates sensitive to amine interference, a trifluoroacetamide (TFA)-protected aniline is employed:

  • Protection : 4-Iodoaniline + TFA anhydride → N-TFA-4-iodoaniline.
  • Sonogashira Coupling : N-TFA-4-iodoaniline + 2-ethynylthiophene → Protected product.
  • Deprotection : Hydrazine or NaOH to yield free aniline.

Typical Yields : 65–80% (similar to silylacetylene deprotection).

One-Pot Tandem Reactions

Microwave-assisted Sonogashira cyclization reduces reaction times:
Conditions :

  • Pd(PPh₃)₄ (5 mol%), CuBr (15 mol%), DMSO, 90°C, 16 hours.
  • Yield : 61% (for indole analogues).

Optimization of Reaction Parameters

Catalyst Systems

Catalyst Ligand Base Solvent Yield Reference
PdCl₂(PPh₃)₂ CataCXium A Cs₂CO₃ DMF 78%
Pd/C None Et₃N H₂O 40%
Pd(CH₃CN)₂Cl₂ PPh₃ K₂CO₃ THF 65%

Key Observations :

  • Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.
  • Copper-free systems (e.g., Pd/C) minimize side reactions but require higher temperatures.

Functional Group Tolerance

  • Electron-withdrawing groups (e.g., –CF₃, –CN) on thiophene improve reaction rates.
  • Steric hindrance at the ortho position of aniline reduces yields by 15–20%.

Scalability and Industrial Relevance

Case Study (Patent CN104447679B) :

  • Scale : 5–15 mmol.
  • Conditions : Pd(OAc)₂ (2 mol%), XPhos ligand, K₃PO₄, toluene, 120°C.
  • Yield : 82% after column chromatography.

Challenges in Scale-Up :

  • Catalyst cost and Pd removal.
  • Purification of polar byproducts (e.g., homocoupled diynes).

Emerging Methodologies

Electrochemical Sonogashira Coupling

  • Conditions : Undivided cell, Pd anode, NH₄Br electrolyte.
  • Advantages : Ambient temperature, no external reductant.

Photoredox Catalysis

  • Catalyst : Ru(bpy)₃²⁺, Ir(ppy)₃.
  • Yield : 55% (preliminary data).

Chemical Reactions Analysis

Types of Reactions

4-[(Thiophen-2-yl)ethynyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-[(Thiophen-2-yl)ethynyl]aniline has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.

    Materials Science: It is employed in the synthesis of conductive polymers and nanomaterials.

    Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.

Mechanism of Action

The mechanism of action of 4-[(Thiophen-2-yl)ethynyl]aniline involves its interaction with molecular targets through its conjugated system. The ethynyl linkage and thiophene ring facilitate electron delocalization, which can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its application, such as in organic electronics or biological systems.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Optical and Electronic Properties
Compound λmax (nm) Bandgap (eV) Application Reference
4-[(Thiophen-2-yl)ethynyl]aniline 410–480 2.1–2.5 Electrochromic polymers
4-(Thiophen-2-ylmethyl)aniline ~380 3.0–3.2 Drug intermediates
4-[2-(Quinoxalin-2-yl)ethynyl]aniline 450–520 1.8–2.0 Optoelectronics

Key Findings and Trends

Ethynyl Linker Superiority : Ethynyl-bridged compounds exhibit enhanced π-conjugation and electrochemical activity compared to methylene or ethyl-linked analogues .

Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) improve stability and optoelectronic performance, while electron-donating groups (e.g., OCH₃) enhance solubility .

Biological Relevance : Ethynyl-thiophene-aniline derivatives show dual utility in antimicrobial and anticancer therapies, leveraging their ability to penetrate cellular membranes and engage enzymatic targets .

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